molecular formula C27H56N2O7S B12713681 (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate CAS No. 97259-60-4

(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate

Cat. No.: B12713681
CAS No.: 97259-60-4
M. Wt: 552.8 g/mol
InChI Key: TZFLYWNGPWFCRN-RZLHGTIFSA-N
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Description

(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate is a complex organic compound with a diverse range of applications in various fields. This compound is known for its unique chemical structure, which includes both hydrophilic and hydrophobic components, making it useful in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate typically involves a multi-step process. The initial step often includes the reaction of 2-hydroxyethylamine with 1-hydroxy-1-methylethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium chloride in the presence of a suitable solvent and catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reaction rates.

Biology

In biological research, (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate is used in cell lysis and protein extraction protocols. Its ability to disrupt cell membranes makes it valuable in the isolation of cellular components.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Industry

Industrially, this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties make it effective in removing oils and greases from surfaces.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate involves its interaction with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)dimethyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium chloride
  • (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium chloride

Uniqueness

Compared to similar compounds, (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate has a unique combination of hydrophilic and hydrophobic properties, making it more versatile in various applications. Its ability to form stable micelles and interact with lipid membranes sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

97259-60-4

Molecular Formula

C27H56N2O7S

Molecular Weight

552.8 g/mol

IUPAC Name

2-hydroxyethyl-(2-hydroxypropan-2-yl)-methyl-[2-[[(E)-octadec-2-enoyl]amino]ethyl]azanium;methyl sulfate

InChI

InChI=1S/C26H52N2O3.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(30)27-21-22-28(4,23-24-29)26(2,3)31;1-5-6(2,3)4/h19-20,29,31H,5-18,21-24H2,1-4H3;1H3,(H,2,3,4)/b20-19+;

InChI Key

TZFLYWNGPWFCRN-RZLHGTIFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)NCC[N+](C)(CCO)C(C)(C)O.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)NCC[N+](C)(CCO)C(C)(C)O.COS(=O)(=O)[O-]

Origin of Product

United States

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